3-Bromopiperidine-2,6-dione

Overview

Description

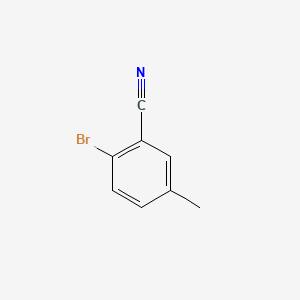

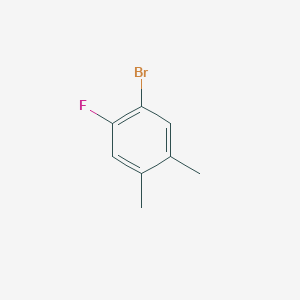

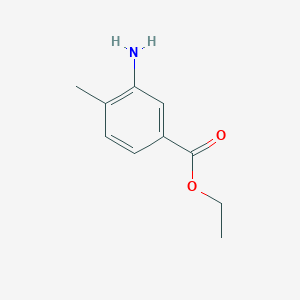

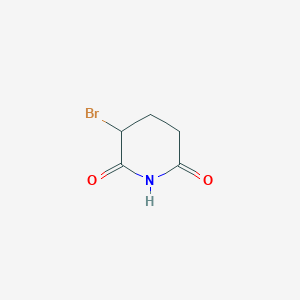

3-Bromopiperidine-2,6-dione is an organic compound with the molecular formula C5H6BrNO2. It is a derivative of piperidine, characterized by the presence of a bromine atom at the 3-position and two keto groups at the 2 and 6 positions. This compound is often used as an intermediate in organic synthesis and pharmaceutical research .

Mechanism of Action

Target of Action

3-Bromopiperidine-2,6-dione is a piperidine derivative that can be used as an intermediate in organic synthesis and medicinal chemistry . It is often used for the structural modification and synthesis of drug molecules and bioactive molecules . .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the biological context. Given its use as an intermediate in the synthesis of drug molecules and bioactive molecules , it can be inferred that the compound may have diverse effects on cellular processes.

Biochemical Analysis

Biochemical Properties

3-Bromopiperidine-2,6-dione plays a significant role in biochemical reactions, particularly in the synthesis of glutarimides derivatives. These derivatives have been observed for their activities against Ehrlich ascites carcinoma in Swiss albino mice . The compound interacts with various enzymes and proteins, including sodium saccharin, to form these derivatives. The nature of these interactions involves the formation of covalent bonds, which are crucial for the compound’s biochemical activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have been used to treat sickle cell disease and β-thalassemia by inducing fetal hemoglobin protein expression levels . This induction is crucial for ameliorating symptoms in patients with these conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been observed to inhibit or activate enzymes, leading to changes in gene expression. For example, the compound has been used to synthesize thalidomide analogs, which are known for their anti-cancer properties . The binding interactions involve the formation of covalent bonds with target enzymes, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under sealed and dry conditions at temperatures between 2-8°C . Long-term effects observed in in vitro and in vivo studies include sustained enzyme inhibition and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as analgesic and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including dose-limiting neutropenia and genotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolic flux and metabolite levels are influenced by its interactions with enzymes such as mixed lineage kinase domain-like pseudokinase, which plays a role in necroptosis . These interactions are essential for understanding the compound’s metabolic fate and its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are influenced by its localization within the cell, which is essential for its biochemical and therapeutic effects . These targeting mechanisms ensure that the compound reaches its intended site of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromopiperidine-2,6-dione can be synthesized through the bromination of piperidine-2,6-dione. The process involves the following steps :

- Dissolve piperidine-2,6-dione in chloroform.

- Slowly add liquid bromine to the solution while maintaining the temperature at 110°C.

- Stir the reaction mixture for 45 minutes.

- Monitor the reaction progress using gas chromatography.

- After completion, concentrate the reaction mixture under vacuum to remove the solvent.

- Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate eluent.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .

Chemical Reactions Analysis

Types of Reactions

3-Bromopiperidine-2,6-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form more complex structures.

Common Reagents and Conditions

Substitution: Sodium saccharin in the presence of a base.

Reduction: Sodium borohydride in methanol.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Substitution: Formation of various substituted piperidine derivatives.

Reduction: Formation of 3-bromo-2,6-dihydroxypiperidine.

Oxidation: Formation of more oxidized piperidine derivatives.

Scientific Research Applications

3-Bromopiperidine-2,6-dione is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biologically active molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

3-Bromopiperidine-2,6-dione can be compared with other piperidine derivatives such as:

Piperidine-2,6-dione: Lacks the bromine atom, making it less reactive in substitution reactions.

3-Chloropiperidine-2,6-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

3-Iodopiperidine-2,6-dione: Contains an iodine atom, which is more reactive than bromine, resulting in faster reaction rates but potentially lower selectivity.

The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name |

3-bromopiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSICGXZRVMXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502942 | |

| Record name | 3-Bromopiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62595-74-8 | |

| Record name | 3-Bromo-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62595-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.